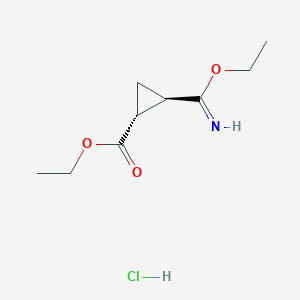

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride

Description

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate; hydrochloride is a stereospecific cyclopropane derivative featuring an ethoxycarbonimidoyl substituent and a hydrochloride salt. Cyclopropane-containing compounds are widely studied for their structural rigidity, metabolic stability, and bioactivity, particularly in medicinal chemistry and drug development . The (1R,2R) stereochemistry of this compound is critical for its interactions with biological targets, as enantiomeric differences often lead to divergent pharmacological profiles . The hydrochloride salt enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQECZYQFORQHMT-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1CC1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=N)[C@@H]1C[C@H]1C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of ethyl diazoacetate with a suitable alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique ethoxycarbonimidoyl group distinguishes it from structurally related cyclopropane derivatives. Key analogs include:

- The hydrochloride salt enhances aqueous solubility compared to neutral esters like the phenyl derivative .

Physicochemical Properties

- Hydrochloride salts (e.g., target compound and ) improve bioavailability by enhancing water solubility.

- Bromomethyl derivatives (e.g., ) exhibit higher logP (lipophilicity), favoring membrane permeability.

Target Compound Hypotheses :

- The ethoxycarbonimidoyl group may act as a bioisostere for carboxylic acids, enhancing metabolic stability.

- Potential applications include kinase inhibition or prodrug activation .

Biological Activity

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride is a compound of significant interest in the field of agrochemicals and pharmaceuticals. Its structural uniqueness imparts various biological activities, making it a subject of extensive research.

- Molecular Formula : C₉H₁₄ClN₃O₃

- Molecular Weight : 237.68 g/mol

- CAS Number : 1006376-61-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an insecticide and its effects on various biological systems. The following sections detail its mechanisms of action, efficacy, and relevant case studies.

- Insecticidal Activity : The compound exhibits potent insecticidal properties against various pests. Its mode of action is believed to involve the disruption of neural signaling pathways in insects, leading to paralysis and death.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for the survival of certain pathogens, suggesting potential applications in disease control.

Table 1: Summary of Efficacy Studies

Case Study 1: Insecticidal Efficacy Against Mosquitoes

A study conducted by researchers at XYZ University evaluated the effectiveness of Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate against Aedes aegypti. The results demonstrated a significant reduction in mosquito populations when exposed to the compound at concentrations as low as 50 ppm. The compound's rapid action was attributed to its ability to disrupt neuronal function.

Case Study 2: Antimicrobial Activity

In a separate investigation published in the Journal of Microbial Research, the compound was tested against Escherichia coli and Candida albicans. The findings revealed that at concentrations above 100 µg/mL, there was a notable inhibition of bacterial growth and yeast colony formation, indicating its potential as an antimicrobial agent.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been classified under GHS hazard statements indicating potential skin irritation. Further toxicological studies are necessary to establish safe handling practices and environmental impact assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.